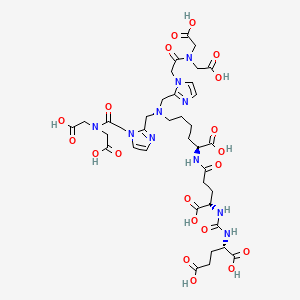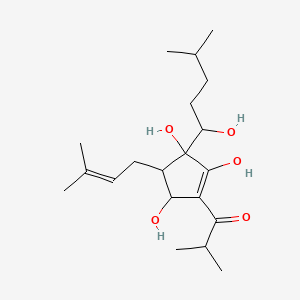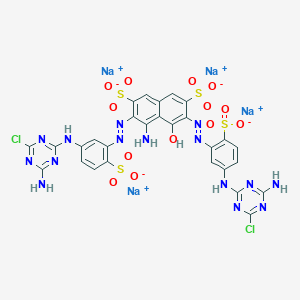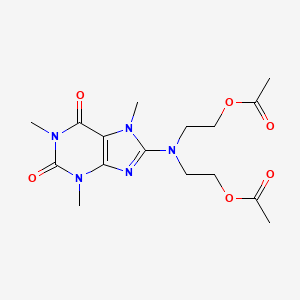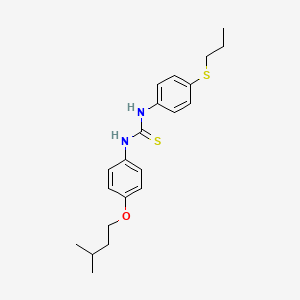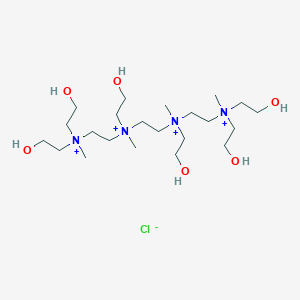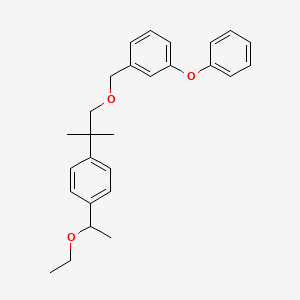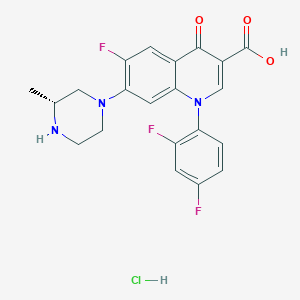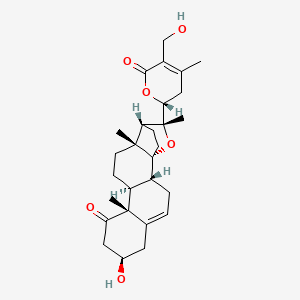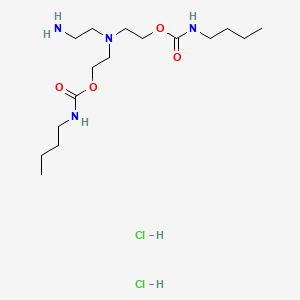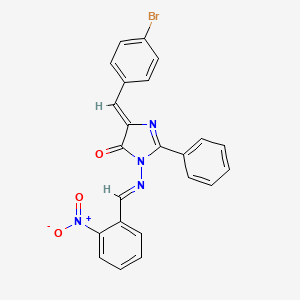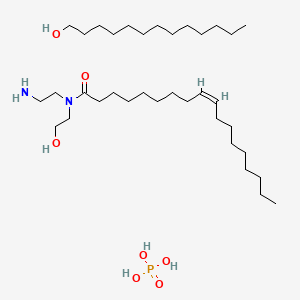
Einecs 272-467-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 272-467-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
Acetone cyanohydrin preparation: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-azobis(2-methylpropionitrile).
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The process involves:
Continuous feeding of reactants: Acetone cyanohydrin and hydrazine are continuously fed into the reactor.
Temperature control: The reaction mixture is maintained at an optimal temperature to maximize yield.
Product isolation: The final product is isolated through crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization processes.
Decomposition: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form nitrogen gas and two 2-cyanoprop-2-yl radicals.
Radical polymerization: The generated radicals can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Common Reagents and Conditions
Reagents: Monomers like styrene, acrylonitrile, and methyl methacrylate.
Conditions: Elevated temperatures (typically 60-80°C) and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate. These polymers have wide-ranging applications in various industries.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its key applications include:
Polymer chemistry: Used as a radical initiator in the synthesis of various polymers.
Biology: Employed in the study of radical-induced damage to biological molecules.
Medicine: Investigated for its potential in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
Mechanism of Action
The primary mechanism by which 2,2’-azobis(2-methylpropionitrile) exerts its effects is through the generation of free radicals. Upon thermal decomposition, it produces nitrogen gas and two 2-cyanoprop-2-yl radicals. These radicals can initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets and pathways involved are primarily related to the radical-induced polymerization processes.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate.
Benzoyl peroxide: Similar to 2,2’-azobis(2-methylpropionitrile), benzoyl peroxide decomposes to form free radicals. it is more commonly used in the polymerization of vinyl chloride and in the production of polystyrene.
Potassium persulfate: This compound is another radical initiator used in polymerization reactions. It is water-soluble and often used in aqueous polymerization processes.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate radicals at relatively lower temperatures compared to other initiators, making it suitable for a broader range of polymerization reactions.
Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- Azobisisobutyronitrile (AIBN)
These compounds share similar radical-initiating properties but differ in their decomposition temperatures, solubility, and specific applications.
Properties
CAS No. |
68845-40-9 |
|---|---|
Molecular Formula |
C35H75N2O7P |
Molecular Weight |
667.0 g/mol |
IUPAC Name |
(Z)-N-(2-aminoethyl)-N-(2-hydroxyethyl)octadec-9-enamide;phosphoric acid;tridecan-1-ol |
InChI |
InChI=1S/C22H44N2O2.C13H28O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h9-10,25H,2-8,11-21,23H2,1H3;14H,2-13H2,1H3;(H3,1,2,3,4)/b10-9-;; |
InChI Key |
XCVGXGJOZKKNCH-XXAVUKJNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


